ZM241385-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

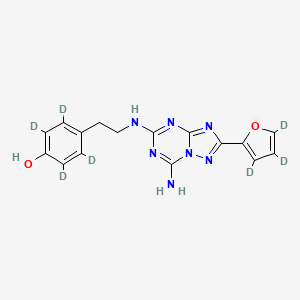

C16H15N7O2 |

|---|---|

Molecular Weight |

344.38 g/mol |

IUPAC Name |

4-[2-[[7-amino-2-(3,4,5-trideuteriofuran-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2,3,5,6-tetradeuteriophenol |

InChI |

InChI=1S/C16H15N7O2/c17-14-20-15(18-8-7-10-3-5-11(24)6-4-10)21-16-19-13(22-23(14)16)12-2-1-9-25-12/h1-6,9,24H,7-8H2,(H3,17,18,19,20,21,22)/i1D,2D,3D,4D,5D,6D,9D |

InChI Key |

PWTBZOIUWZOPFT-CTHZQNSYSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CCNC2=NC3=NC(=NN3C(=N2)N)C4=C(C(=C(O4)[2H])[2H])[2H])[2H])[2H])O)[2H] |

Canonical SMILES |

C1=COC(=C1)C2=NN3C(=NC(=NC3=N2)NCCC4=CC=C(C=C4)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of ZM241385-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ZM241385 is a potent and highly selective non-xanthine antagonist of the adenosine A2A receptor (A2AR). Its deuterated form, ZM241385-d7, is functionally identical and serves as a valuable tool in pharmacokinetic and metabolic studies requiring mass spectrometry-based detection. This document provides an in-depth technical overview of the mechanism of action of ZM241385, detailing its molecular interactions, downstream signaling effects, and the experimental protocols used for its characterization.

Core Mechanism of Action: Selective A2A Adenosine Receptor Antagonism

The primary mechanism of action of ZM241385 is its high-affinity binding to and competitive antagonism of the A2A adenosine receptor, a G protein-coupled receptor (GPCR). In its native state, the A2AR is activated by endogenous adenosine, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. ZM241385 competitively binds to the A2AR, preventing adenosine from binding and thereby inhibiting this signaling cascade.

The binding of ZM241385 to the A2AR is a multi-step process, characterized by an initial rapid equilibrium followed by a slower conformational isomerization of the receptor-ligand complex. This results in a high-affinity, stable interaction.

Quantitative Pharmacological Data

The potency and selectivity of ZM241385 have been extensively characterized across various in vitro systems. The following tables summarize key quantitative data.

| Parameter | Species | Cell/Tissue Type | Value | Reference |

| Ki | Human | HEK-293 cells | 0.8 nM | [1] |

| Human | HEK-293 cells | 1.4 nM | [2][3] | |

| Rat | Striatal Membranes | 0.35 nM | [4] | |

| Rat | Hippocampal Membranes | 0.52 nM | [4] | |

| Kd | Rat | Striatal Membranes | 0.14 nM | [5] |

| Rat | CHO cells | 0.23 nM | [5] | |

| pIC50 | Rat | Pheochromocytoma cells | 9.52 | [6][7] |

| pA2 | Guinea Pig | Cardiac Vasculature | 9.02 | [8] |

Table 1: Binding Affinity of ZM241385 for the A2A Adenosine Receptor

| Receptor Subtype | Species | Ki / pIC50 / pA2 | Selectivity Fold (vs. A2A) | Reference |

| A1 | Human | Ki = 255 nM | ~318 | [1] |

| Rat | pIC50 = 5.69 | ~1000 | [6] | |

| A2B | Human | Ki = 50 nM | ~62 | [1] |

| Guinea Pig | pA2 = 7.06 | ~91 | [6][8] | |

| A3 | Human | Ki > 10 µM | >12,500 | [1] |

| Rat | pIC50 = 3.82 | >500,000 | [6][8] |

Table 2: Selectivity Profile of ZM241385 for Adenosine Receptor Subtypes

Signaling Pathways and Physiological Effects

By blocking the A2AR, ZM241385 modulates a variety of downstream signaling pathways and physiological processes.

Inhibition of cAMP Production

The canonical signaling pathway of the A2AR involves the activation of the Gs alpha subunit of its associated G protein, which in turn stimulates adenylyl cyclase to produce cAMP. ZM241385 effectively antagonizes this process, preventing the rise in intracellular cAMP that would normally be induced by adenosine. This has been demonstrated in functional assays where ZM241385 competitively inhibits the accumulation of cAMP stimulated by A2AR agonists like CGS21680.

Caption: A2A Receptor Signaling Pathway and Inhibition by ZM241385.

Neuroprotection

In the central nervous system, particularly in regions with high A2AR expression like the striatum and hippocampus, ZM241385 exhibits neuroprotective effects. In models of cerebral ischemia (oxygen-glucose deprivation), ZM241385 has been shown to delay the onset of anoxic depolarization, a critical event in neuronal cell death.[9][10] This neuroprotective effect is thought to be mediated, in part, by the reduction of excessive glutamate release that is facilitated by A2AR activation during ischemic conditions.[9] Furthermore, ZM241385 has been observed to reduce astrocyte activation, a hallmark of neuroinflammation.[9][10]

Experimental Protocols

The pharmacological profile of ZM241385 has been established through a variety of in vitro assays. Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This assay quantifies the affinity of ZM241385 for the A2A receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of ZM241385 for the human A2A adenosine receptor.

Materials:

-

HEK-293 cells stably expressing the human A2A adenosine receptor.

-

[3H]-ZM241385 (Radioligand).

-

Unlabeled ZM241385.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Culture HEK-293 cells expressing the A2AR and harvest. Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of cell membrane suspension.

-

25 µL of [3H]-ZM241385 at a final concentration near its Kd.

-

25 µL of either assay buffer (for total binding), a saturating concentration of a competing ligand (e.g., unlabeled ZM241385, for non-specific binding), or varying concentrations of the test compound (ZM241385).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Experimental Workflow for a Radioligand Binding Assay.

Functional cAMP Assay

This assay measures the ability of ZM241385 to antagonize the A2AR agonist-induced production of cAMP.

Objective: To determine the functional potency (IC50) of ZM241385 in blocking A2AR-mediated cAMP accumulation.

Materials:

-

HEK-293 cells expressing the human A2A adenosine receptor.

-

A2AR agonist (e.g., CGS21680).

-

ZM241385.

-

Stimulation Buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

-

384-well microplates.

-

Plate reader compatible with the detection kit.

Procedure:

-

Cell Preparation: Culture and harvest A2AR-expressing HEK-293 cells. Resuspend the cells in stimulation buffer to the desired density.

-

Assay Setup: In a 384-well plate, add:

-

A defined number of cells per well.

-

Varying concentrations of ZM241385.

-

-

Pre-incubation: Incubate the plate for a short period to allow the antagonist to bind to the receptors.

-

Agonist Stimulation: Add a fixed concentration of the A2AR agonist (e.g., CGS21680 at its EC80) to all wells except the basal control.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for cAMP production.

-

Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the logarithm of the ZM241385 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of ZM241385 required to inhibit 50% of the agonist-induced cAMP response.

Conclusion

This compound, through its potent and selective antagonism of the A2A adenosine receptor, serves as a critical research tool for elucidating the physiological and pathophysiological roles of this receptor. Its mechanism of action, centered on the competitive inhibition of adenosine binding and the subsequent blockade of cAMP-mediated signaling, has been thoroughly characterized by a suite of in vitro pharmacological assays. The neuroprotective properties of ZM241385 highlight the therapeutic potential of targeting the A2AR in conditions such as cerebral ischemia. The detailed methodologies provided herein offer a framework for the continued investigation of A2AR antagonists and their therapeutic applications.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Structure of the adenosine A2A receptor in complex with ZM241385 and the xanthines XAC and caffeine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assay: Displacement of [3H]ZM241385 from human adenosine A2A receptor expressed in HEK293 cells after 60 mins by rapid filtration assay (CHEMBL110545... - ChEMBL [ebi.ac.uk]

- 4. ZM241385 is an antagonist of the facilitatory responses produced by the A2A adenosine receptor agonists CGS21680 and HENECA in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How to run a cAMP HTRF assay | Revvity [revvity.co.kr]

- 7. Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Whole-cell radioligand saturation binding [protocols.io]

- 9. The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dk-01.installer.hardenedbsd.org [dk-01.installer.hardenedbsd.org]

ZM241385: A Technical Guide to its High-Affinity Binding at the Adenosine A2A Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of ZM241385, a potent and selective antagonist for the adenosine A2A receptor (A2AR). ZM241385 is a critical tool in pharmacological research, enabling the detailed study of A2AR-mediated signaling pathways and their roles in various physiological and pathological processes. While this document focuses on ZM241385, the binding characteristics of its deuterated form, ZM241385-d7, are considered equivalent for binding affinity assays.

Core Binding Affinity Profile

ZM241385 is a non-xanthine compound recognized for its high potency and selectivity as an A2A receptor antagonist.[1][2] Its affinity is typically in the sub-nanomolar to low nanomolar range, making it one of the most selective A2A antagonists described.[1]

Quantitative Binding Data

The binding affinity of ZM241385 has been characterized across various platforms, including transfected cell lines and native tissues. The following table summarizes key quantitative data from radioligand binding and functional assays.

| Parameter | Value | Species/System | Notes | Reference |

| Ki | 800 pM | Human A2AR in HEK-293 cells | Potent and selective non-xanthine antagonist. | [3] |

| Ki | 1.4 nM | Not Specified | Potent, high affinity, and selective antagonist. | [4] |

| Ki | <1 nM | Human A2A Receptor | Inverse agonist activity noted. | [5] |

| Kd | 0.14 nM | Rat Striatal Membranes | Determined by saturation experiments with [³H]ZM241385. | [6] |

| Kd | 0.23 nM | CHO Cell Membranes | Required pretreatment with adenosine deaminase (ADA). | [6] |

| Kd | 1.9 nM | Engineered Human A2A-StaR2 | Stabilized receptor construct. | [7] |

| pIC50 | 9.52 | Rat Phaeochromocytoma Cells | Displaced binding of [³H]NECA. | [1] |

Selectivity Profile

ZM241385 exhibits significant selectivity for the A2A receptor over other adenosine receptor subtypes.

| Receptor Subtype | Ki / pIC50 | Species/System | Fold Selectivity (vs. A2A) | Reference |

| A1 | 255 nM | Human A1R in CHO cells | ~318-fold | [8] |

| A2B | 50 nM | Human A2BR in CHO cells | ~62-fold | [8] |

| A3 | >10 µM | Human A3R in HEK-293 cells | >12,500-fold | [5] |

| A1 (pIC50) | 5.69 | Rat Cerebral Cortex Membranes | - | [1] |

| A3 (pIC50) | 3.82 | Rat A3R in CHO cells | - | [1] |

Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit.[9][10] Upon activation by an agonist like adenosine, it initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP).[9][11][12] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[9][11][12] ZM241385 acts as an antagonist or inverse agonist, blocking this cascade.[5]

Caption: Adenosine A2A receptor signaling cascade.

Experimental Protocols

The determination of ZM241385 binding affinity typically involves radioligand binding assays performed on cell membranes expressing the adenosine A2A receptor.

Membrane Preparation

-

Source: Tissues rich in A2A receptors (e.g., rat striatum) or cultured cells stably expressing the recombinant human A2A receptor (e.g., HEK-293, CHO cells) are used.[6]

-

Homogenization: Cells or tissues are homogenized in a cold buffer (e.g., Tris-HCl) using a Dounce or Polytron homogenizer.

-

Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.

-

Washing: The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.[13]

Radioligand Binding Assay (Competition Assay)

This protocol aims to determine the Ki of the unlabeled compound (ZM241385) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

-

Radioligand: A tritiated A2A receptor ligand, such as [³H]ZM241385 or a suitable agonist/antagonist, is used.[6][13]

-

Incubation: A fixed concentration of radioligand and varying concentrations of the unlabeled competitor (ZM241385) are incubated with the prepared cell membranes in an assay buffer.[13]

-

Adenosine Deaminase (ADA): For some cell systems, pretreatment with ADA is necessary to remove endogenous adenosine, which could interfere with the binding assay.[6]

-

Equilibrium: The incubation is carried out for a specific duration (e.g., 20 minutes to 3 hours) at a controlled temperature (e.g., on ice or at room temperature) to allow the binding to reach equilibrium.[6][13]

-

Non-specific Binding: A parallel set of tubes containing a high concentration of a non-labeled antagonist (e.g., 10 µM ZM241385) is included to determine non-specific binding.[13]

Separation and Quantification

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters (e.g., GF/F) to separate the receptor-bound radioligand from the free radioligand.[13]

-

Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

Data Analysis

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

-

IC50 Determination: The concentration of ZM241385 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

Ki Calculation: The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MilliporeSigma Calbiochem Adenosine A2A Receptor Antagonist I, ZM 241385 5 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ZM 241385 | A2A receptor inverse agonist | Hello Bio [hellobio.com]

- 6. Kinetic and functional properties of [3H]ZM241385, a high affinity antagonist for adenosine A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure of the adenosine A2A receptor in complex with ZM241385 and the xanthines XAC and caffeine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]

- 12. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. State-Targeting Stabilization of Adenosine A2A Receptor by Fusing a Custom-Made De Novo Designed α-Helical Protein - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Deuterated ZM241385: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM241385, chemically known as 4-(2-[7-amino-2-(2-furyl)[1][2][3]triazolo[2,3-a][1][4][5]triazin-5-ylamino]ethyl)phenol, is a well-characterized, potent, and selective antagonist of the adenosine A2A receptor.[6][7][8] It is a non-xanthine compound that has been instrumental in the study of A2A receptor function.[7][8] Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a common strategy in drug development to improve pharmacokinetic and metabolic profiles. This guide provides a comprehensive overview of the known pharmacological profile of ZM241385 and explores the potential implications of deuteration on its activity. While direct experimental data on deuterated ZM241385 is not extensively available in the public domain, this document serves as a foundational reference for researchers interested in its potential development.

Pharmacological Profile of ZM241385

ZM241385 is distinguished by its high affinity and selectivity for the adenosine A2A receptor, acting as an antagonist or inverse agonist.[4][9] Its pharmacological characteristics have been determined through a variety of in vitro assays.

Receptor Binding Affinity

The binding affinity of ZM241385 to adenosine receptor subtypes is summarized in the table below. The data highlights its high affinity for the A2A receptor and significantly lower affinity for A1, A2B, and A3 receptors.

| Receptor Subtype | Cell Line/Tissue | Radioligand | Parameter | Value | Reference |

| Human A2A | HEK-293 | [3H]-ZM241385 | Ki | 0.8 nM | [10][11] |

| Human A2A | HEK293hA2AR | [3H]-ZM241385 | Ki | 0.4 ± 0.03 nM | [5] |

| Rat A2A | PC12 Membranes | [3H]-NECA | pIC50 | 9.52 (9.02-10.02) | [7] |

| Rat A1 | Cerebral Cortex Membranes | [3H]-R-PIA | pIC50 | 5.69 (5.57-5.81) | [7] |

| Human A1 | CHO Cells | - | Ki | 255 nM | [10] |

| Human A2B | CHO Cells | - | Ki | 50 nM | [10] |

| Rat A3 | CHO Cells | [125I]-AB-MECA | pIC50 | 3.82 (3.67-4.06) | [7] |

| Human A3 | HEK-293 | - | Ki | >10 µM | [10] |

Functional Activity

Functionally, ZM241385 acts as an antagonist, inhibiting the effects of A2A receptor agonists. In systems with high receptor expression and constitutive activity, it can also display inverse agonist properties by reducing basal signaling.[4]

| Assay Type | Tissue/Cell Line | Agonist Challenged | Parameter | Value | Reference |

| Coronary Vasodilation | Guinea-pig Heart | 2-Chloroadenosine (2-CADO) | pA2 | 8.57 (8.45-8.68) | [7] |

| Coronary Vasodilation | Guinea-pig Heart | CGS21680 | pA2 | 9.02 (8.79-9.24) | [7] |

| Relaxation | Guinea-pig Aorta | Adenosine | pA2 | 7.06 (6.92-7.19) | [7] |

| Bradycardia | Guinea-pig Atria | 2-CADO | pA2 | 5.95 (5.72-6.18) | [7] |

| cAMP Accumulation | - | - | IC50 | 54 nM | [11] |

Potential Impact of Deuteration

The introduction of deuterium in place of hydrogen at specific molecular positions can significantly alter a drug's metabolic fate. This is due to the "kinetic isotope effect," where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This can make the C-D bond more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.

For ZM241385, deuteration could potentially:

-

Increase Metabolic Stability: By slowing the rate of metabolic degradation, deuteration could lead to a longer plasma half-life.

-

Enhance Bioavailability: Reduced first-pass metabolism can result in higher systemic exposure after oral administration.

-

Alter Pharmacokinetic Profile: A longer half-life may allow for less frequent dosing.

-

Potentially Modify Pharmacodynamics: While less common, changes in metabolism can sometimes lead to subtle shifts in receptor binding affinity or functional activity, although this is not the primary goal of deuteration. The binding kinetics, such as the association (kon) and dissociation (koff) rates, could also be affected.

The precise effects of deuteration would depend on which hydrogen atoms are replaced. A logical strategy would be to deuterate positions known to be susceptible to metabolic oxidation.

Experimental Protocols

The characterization of deuterated ZM241385 would involve standard pharmacological assays, as detailed below.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for its target receptor.

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of deuterated ZM241385 at adenosine receptors.

Materials:

-

Cell membranes expressing the target adenosine receptor subtype (e.g., from HEK-293 or CHO cells).

-

A suitable radioligand, such as [3H]-ZM241385 for the A2A receptor.

-

Increasing concentrations of the unlabeled test compound (deuterated ZM241385).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled deuterated ZM241385.

-

Allow the reaction to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assays

These assays measure the functional consequence of receptor activation or inhibition, as the A2A receptor is a Gs-coupled receptor that increases intracellular cyclic AMP (cAMP) upon activation.

Objective: To determine the potency of deuterated ZM241385 as an antagonist of the A2A receptor.

Materials:

-

Whole cells expressing the A2A receptor (e.g., HEK-293 or CHO cells).

-

An A2A receptor agonist (e.g., CGS21680 or NECA).

-

Increasing concentrations of the test antagonist (deuterated ZM241385).

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

-

Pre-incubate the cells with the phosphodiesterase inhibitor and varying concentrations of deuterated ZM241385.

-

Stimulate the cells with a fixed concentration of the A2A agonist.

-

Incubate for a specified time to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

-

Plot the agonist-induced cAMP levels against the concentration of the deuterated ZM241385 to determine the IC50. This can be used to calculate the pA2 value, a measure of antagonist potency.

Visualizations

Adenosine A2A Receptor Signaling Pathway

Caption: Simplified signaling pathway of the adenosine A2A receptor.

Experimental Workflow for Antagonist Characterization

Caption: General experimental workflow for characterizing a novel A2A receptor antagonist.

Conclusion

ZM241385 is a well-established and highly selective adenosine A2A receptor antagonist. While the pharmacological profile of a deuterated version has not been extensively documented in publicly available literature, the principles of medicinal chemistry suggest that deuteration could offer a viable strategy to enhance its pharmacokinetic properties, potentially leading to a more robust in vivo tool or therapeutic candidate. The experimental protocols and foundational data presented in this guide provide a solid framework for the synthesis and characterization of deuterated ZM241385, enabling researchers to systematically evaluate its potential advantages.

References

- 1. Kinetic and functional properties of [3H]ZM241385, a high affinity antagonist for adenosine A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Adenosine A2A Receptor, CYP450s, and PPARs in the Regulation of Vascular Tone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The adenosine A2A receptor antagonist ZM241385 enhances neuronal survival after oxygen-glucose deprivation in rat CA1 hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure of the adenosine A2A receptor in complex with ZM241385 and the xanthines XAC and caffeine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Antagonism of A2a Adenosine Receptors: The Profile of ZM 241385 In Vitro [synapse.patsnap.com]

- 7. The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure of the adenosine A(2A) receptor in complex with ZM241385 and the xanthines XAC and caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Adenosine A2A Receptor Antagonist I, ZM 241385 [sigmaaldrich.com]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the In Vitro Stability of ZM241385 and its Deuterated Analog ZM241385-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction to ZM241385 and the Role of Deuteration

ZM241385, or 4-(2-[7-amino-2-(2-furyl)[1][2][3]triazolo[2,3-a][1][4][5]triazin-5-ylamino]ethyl)phenol, is a non-xanthine adenosine A2A receptor antagonist with high affinity and selectivity.[4][6][7] It is a critical tool in pharmacological research, particularly in studies of neurological conditions like Parkinson's disease.[1] ZM241385-d7 is a deuterated version of this molecule, most commonly employed as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), due to its distinct mass-to-charge ratio.

The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, can significantly alter a molecule's susceptibility to metabolic degradation. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE) , arises from the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[8] If a C-H bond is cleaved in the rate-determining step of a metabolic reaction, substituting hydrogen with deuterium will slow this reaction, thereby enhancing the molecule's metabolic stability.[8]

Mechanism of Action: A2A Receptor Signaling

ZM241385 exerts its pharmacological effects by blocking the A2A adenosine receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[9][10] This signaling cascade plays a crucial modulatory role in various physiological processes. The diagram below illustrates this pathway and the inhibitory action of ZM241385.

In Vitro Stability of ZM241385

The in vitro metabolic stability of a compound is a key parameter in drug discovery, providing an estimate of its metabolic clearance in the liver. This is typically assessed using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[11]

Studies on ZM241385 have indicated that it has moderate clearance in in vitro metabolic stability assays using rat liver microsomes.[1] This suggests that while it is metabolized, it is not exceptionally rapid. However, in vivo studies in rats showed rapid elimination, implying that extrahepatic clearance pathways (e.g., in the kidney and gut) also contribute significantly to its overall metabolism.[1]

| Parameter | Species | Matrix | Value | Reference |

| Clearance Profile | Rat | Liver Microsomes | Moderate | [1] |

| In Vivo Bioavailability | Rat | Oral (PO) | Low | [1] |

Table 1: Summary of Published In Vitro and In Vivo Pharmacokinetic Data for ZM241385.

The Deuterium Kinetic Isotope Effect (KIE) and Predicted Stability of this compound

The stability of this compound relative to ZM241385 depends entirely on the location of the deuterium atoms. If deuteration occurs at a position on the molecule that undergoes CYP-mediated oxidation (a "metabolic soft spot"), the rate of metabolism at that site is expected to decrease.

Without the exact structure of this compound, we must infer potential sites of deuteration. Common sites for deuteration in internal standards are often metabolically stable positions to ensure co-elution with the parent analyte. However, if deuteration were applied for therapeutic purposes, it would target metabolically labile sites. Potential sites for metabolism on ZM241385 include the furan ring and the phenol group. If the deuterium atoms in this compound replace hydrogens at these positions, a significant increase in its in vitro half-life would be expected compared to ZM241385.

Experimental Protocol: In Vitro Microsomal Stability Assay

To directly compare the stability of ZM241385 and this compound, a standardized liver microsomal stability assay can be performed. The following protocol outlines the necessary steps.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of ZM241385 and this compound in human liver microsomes.

Materials:

-

Human Liver Microsomes (HLM)

-

ZM241385 and this compound stock solutions (e.g., 10 mM in DMSO)

-

Phosphate Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[2][5]

-

Positive control compounds (e.g., Midazolam, Dextromethorphan)[12]

-

Ice-cold Acetonitrile with an appropriate internal standard for LC-MS/MS analysis

-

96-well incubation plates and analytical plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system[2]

Procedure:

-

Preparation:

-

Thaw liver microsomes on ice.[12]

-

Prepare a working solution of HLM in phosphate buffer (e.g., to achieve a final protein concentration of 0.5 mg/mL).[11]

-

Prepare working solutions of ZM241385, this compound, and positive controls by diluting the stock solutions in buffer to achieve a final incubation concentration of 1 µM.[11][12]

-

-

Incubation:

-

Pre-warm the HLM solution and compound solutions at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the HLM and test compounds.[2]

-

For negative controls, add buffer instead of the NADPH regenerating system.[5]

-

Incubate the plate at 37°C with shaking.[5]

-

-

Time-Point Sampling:

-

Sample Processing:

-

Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.[5]

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples to quantify the remaining percentage of the parent compound (ZM241385 or this compound) at each time point relative to the 0-minute sample.

-

-

Data Analysis:

-

Plot the natural logarithm of the percent remaining compound against time.

-

Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

-

Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k .

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein) .[13]

-

References

- 1. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 3. The adenosine A2A receptor antagonist ZM241385 enhances neuronal survival after oxygen-glucose deprivation in rat CA1 hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 6. The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The in vitro pharmacology of ZM 241385, a potent, non‐xanthine, A2a selective adenosine receptor antagonist | Semantic Scholar [semanticscholar.org]

- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. charnwooddiscovery.com [charnwooddiscovery.com]

- 12. mercell.com [mercell.com]

- 13. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Key research applications of ZM241385-d7 in neuroscience

An In-depth Technical Guide to the Core Research Applications of ZM241385-d7 in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key research applications of ZM241385, a potent and highly selective adenosine A2A receptor antagonist, and its deuterated form, this compound, in the field of neuroscience. This compound is frequently utilized in studies requiring mass spectrometry-based quantification due to its distinct mass-to-charge ratio, while exhibiting similar pharmacological properties to its non-deuterated counterpart.

Mechanism of Action

ZM241385 is a non-xanthine antagonist that binds with high affinity to the adenosine A2A receptor, a G-protein coupled receptor (GPCR). The A2A receptor is primarily coupled to the Gs protein, and its activation typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3][4] By blocking the binding of endogenous adenosine to the A2A receptor, ZM241385 inhibits this signaling cascade.[1][3][4] The A2A receptor can also signal through alternative pathways, including the activation of mitogen-activated protein kinases (MAPK).[1][3]

Quantitative Data: Binding Affinity and Selectivity

ZM241385 exhibits high affinity for the adenosine A2A receptor and significant selectivity over other adenosine receptor subtypes. The following tables summarize key quantitative data from various in vitro studies.

Table 1: Binding Affinity of ZM241385 for Adenosine A2A Receptors

| Preparation | Radioligand | Parameter | Value | Reference |

| Rat Pheochromocytoma Cell Membranes | [3H]5'-N-ethylcarboxamidoadenosine (NECA) | pIC50 | 9.52 | [5][6] |

| Rat Striatum Membranes | [3H]ZM241385 | Kd | 0.14 nM | [7] |

| CHO Cell Membranes (expressing rat A2A receptors) | [3H]ZM241385 | Kd | 0.23 nM | [7] |

| Human A2A-StaR2-bRIL | [3H]-ZM241385 | Ki | 0.35 nM | [8] |

| Human A2A Receptor (expressed in HEK293 cells) | [3H]ZM241385 | Ki | Subnanomolar range | [9] |

Table 2: Selectivity of ZM241385 for Adenosine Receptor Subtypes

| Receptor Subtype | Preparation | Parameter | Value | Fold Selectivity (vs. A2A) | Reference |

| A1 | Rat Cerebral Cortex Membranes | pIC50 | 5.69 | ~1000 | [5] |

| A2B | Guinea-pig Aorta | pA2 | 7.06 | ~91 | [5] |

| A3 | Cloned Rat A3 Receptors (in CHO cells) | pIC50 | 3.82 | >500,000 | [5] |

Key Research Applications in Neuroscience

Neurodegenerative Diseases

-

Parkinson's Disease: A primary application of ZM241385 is in the study of Parkinson's disease.[10][11] A2A receptors are highly expressed in the striatum, where they form heterodimers with dopamine D2 receptors and modulate dopaminergic signaling. Antagonism of A2A receptors has been investigated as a non-dopaminergic therapeutic approach for Parkinson's disease.[11]

-

Alzheimer's Disease: Research suggests that A2A receptor blockade may be neuroprotective in the context of Alzheimer's disease.[12][13] Studies have shown that ZM241385 can attenuate amyloid-β (Aβ)-induced neuronal death and synaptic loss in cultured neurons.[12]

Neuroinflammation

ZM241385 is a valuable tool for investigating the role of A2A receptors in neuroinflammation. A2A receptors are expressed on microglia and other immune cells, and their activation can modulate inflammatory responses.[14][15] Studies have utilized ZM241385 to demonstrate that A2A receptor antagonism can reduce the activation of microglia and downregulate the expression of pro-inflammatory cytokines.[15][16]

Cerebral Ischemia

In models of cerebral ischemia, such as oxygen-glucose deprivation (OGD), ZM241385 has been shown to be neuroprotective.[17][18] It can delay the onset of anoxic depolarization, a key event in ischemic neuronal injury, and improve neuronal survival.[17][18]

PET Imaging

Radiolabeled analogs of ZM241385 are used as positron emission tomography (PET) tracers for in vivo imaging of A2A receptors in the brain.[19][20][21] This allows for the non-invasive study of A2A receptor distribution and density in both healthy and diseased states.[22]

Experimental Protocols

In Vitro Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound for the A2A receptor.

-

Membrane Preparation: Homogenize tissue (e.g., rat striatum) or cells expressing the A2A receptor in a suitable buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer.

-

Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled A2A receptor ligand (e.g., [3H]ZM241385), and varying concentrations of the unlabeled test compound (e.g., ZM241385).

-

Equilibrium: Incubate the mixture to allow the binding to reach equilibrium. The incubation time will depend on the specific radioligand and temperature.[7]

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

In Vitro Autoradiography (General Protocol)

This protocol describes a general method for visualizing the distribution of A2A receptors in brain sections.

-

Tissue Preparation: Prepare cryosections of the brain tissue of interest.[19]

-

Pre-incubation: Thaw and dry the sections, then pre-incubate them in a buffer, often containing adenosine deaminase to remove endogenous adenosine.[19]

-

Incubation: Incubate the sections with a radiolabeled A2A receptor ligand (e.g., [18F]FLUDA, a ZM241385 analog).[19] For determining non-specific binding, co-incubate some sections with a high concentration of an unlabeled antagonist like ZM241385.[19]

-

Washing: Wash the sections in cold buffer to remove unbound radioligand.

-

Exposure: Dry the sections and expose them to a phosphor imager plate or autoradiographic film.[19]

-

Analysis: Scan the plate or film and analyze the resulting images to visualize the density and distribution of the radioligand binding sites.[19]

Signaling Pathways and Experimental Workflows

Adenosine A2A Receptor Signaling Pathway

References

- 1. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. researchgate.net [researchgate.net]

- 5. The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Kinetic and functional properties of [3H]ZM241385, a high affinity antagonist for adenosine A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A covalent antagonist for the human adenosine A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jurnal.penerbitsign.com [jurnal.penerbitsign.com]

- 11. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Adenosine receptor signalling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A2A Adenosine Receptor Antagonists in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Adenosine Receptors in Neuroinflammation and Neurodegeneration [mdpi.com]

- 15. Adenosine Receptors as Neuroinflammation Modulators: Role of A1 Agonists and A2A Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dual Anta-Inhibitors Targeting Protein Kinase CK1δ and A2A Adenosine Receptor Useful in Neurodegenerative Disorders [mdpi.com]

- 17. The adenosine A2A receptor antagonist ZM241385 enhances neuronal survival after oxygen-glucose deprivation in rat CA1 hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The adenosine A2A receptor antagonist ZM241385 enhances neuronal survival after oxygen-glucose deprivation in rat CA1 hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Improved in vivo PET imaging of the adenosine A2A receptor in the brain using [18F]FLUDA, a deuterated radiotracer with high metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Vivo Positron Emission Tomography Imaging of Adenosine A2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Adenosine A2A receptor in schizophrenia: an in vivo brain PET imaging study - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of ZM241385: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the neuroprotective effects of ZM241385, a potent and selective antagonist of the adenosine A2A receptor. In the field of neurodegenerative disease and acute brain injury research, targeting the adenosine system has emerged as a promising therapeutic strategy. ZM241385, in particular, has demonstrated significant potential in preclinical models of cerebral ischemia and excitotoxicity. This document consolidates key findings, presents quantitative data, details experimental methodologies, and illustrates the underlying signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.

It is important to note that while the focus of this guide is on the biological and neuroprotective effects of ZM241385, a deuterated form, ZM241385-d7, is also commercially available. Deuterated compounds, in which one or more hydrogen atoms are replaced by deuterium, are primarily utilized as internal standards in analytical techniques such as mass spectrometry.[1][2] This substitution provides a distinct mass signature, allowing for more accurate and precise quantification of the non-deuterated analyte in biological samples.[1][2] The biological activity and neuroprotective effects described herein pertain to the non-deuterated ZM241385.

Mechanism of Action: Adenosine A2A Receptor Antagonism

ZM241385 exerts its neuroprotective effects primarily through the competitive and selective blockade of the adenosine A2A receptor.[3] Under conditions of metabolic stress, such as ischemia, extracellular adenosine levels rise significantly, leading to the activation of various adenosine receptor subtypes. The A2A receptor, a Gs-protein coupled receptor, is predominantly expressed in the striatum, olfactory tubercle, and on glutamatergic nerve terminals.[3] Activation of the A2A receptor typically leads to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA), which can modulate the release of neurotransmitters, including glutamate.[3]

By antagonizing the A2A receptor, ZM241385 mitigates the downstream effects of excessive adenosine signaling during pathological conditions. A key aspect of its neuroprotective action is the reduction of excitotoxic damage, which is largely attributed to the inhibition of excessive glutamate release from neurons.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies investigating the neuroprotective and pharmacological properties of ZM241385.

Table 1: Receptor Binding Affinity and Potency of ZM241385

| Parameter | Species/System | Value | Reference(s) |

| Ki (A2A Receptor) | Rat Striatal Membranes | 0.14 nM | [4] |

| CHO Cells (human A2A) | 0.23 nM | [4] | |

| HEK293 Cells (human A2A) | 0.4 ± 0.03 nM | [5] | |

| Kd ([3H]ZM241385) | Rat Striatal Membranes | 0.14 nM | [4] |

| CHO Cells (human A2A) | 0.23 nM | [4] | |

| HEK293 Cells (human A2A) | 0.60 ± 0.07 nM | [5] | |

| EC50 (Neuroprotection) | Rat Hippocampal Slices (OGD) | 115 nM | [3] |

Table 2: Neuroprotective Effects of ZM241385 in an Oxygen-Glucose Deprivation (OGD) Model

| Experimental Endpoint | Model | ZM241385 Concentration | Observed Effect | Reference(s) |

| Anoxic Depolarization (AD) Prevention | Rat Hippocampal Slices (7 min OGD) | 100 nM | Prevented AD in 23 out of 25 slices | [3] |

| Neuronal Damage (Propidium Iodide Uptake) | Rat CA1 Hippocampal Slices (7 min OGD) | 100 nM | Significantly attenuated the increase in PI fluorescence | [3][6] |

| Astrocyte Activation (GFAP Fragmentation) | Rat CA1 Hippocampal Slices (7 min OGD) | 100 nM | Significantly reduced the OGD-induced increase in the 38 kDa GFAP fragment | [3][6] |

| Synaptic Potential Recovery (fepsp) | Rat Hippocampal Slices (7 min OGD) | 100 nM | Significant recovery of fepsps (94.4 ± 5.0%) compared to untreated (5.1 ± 2.0%) | [3] |

| Glutamate Release Inhibition | Rod Photoreceptors | 10 µM | Antagonized the inhibitory effects of an A2A agonist on depolarization-evoked Ca2+ increases, suggesting modulation of glutamate release | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of ZM241385's neuroprotective effects.

Oxygen-Glucose Deprivation (OGD) in Rat Hippocampal Slices

This in vitro model of cerebral ischemia is crucial for studying the direct effects of compounds on neuronal survival and function in a controlled environment.

-

Slice Preparation:

-

Anesthetize and decapitate adult Wistar rats.

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 KH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

-

Prepare 400 µm thick transverse hippocampal slices using a vibratome.

-

Transfer slices to an interface-style recording chamber and allow them to equilibrate for at least 1 hour, perfused with oxygenated aCSF at 32-34°C.

-

-

OGD Induction:

-

To induce OGD, switch the perfusion solution to a glucose-free aCSF (glucose is replaced with an equimolar amount of sucrose to maintain osmolarity) that has been bubbled with 95% N2 / 5% CO2.

-

Maintain the OGD conditions for a predetermined duration (e.g., 7 or 30 minutes).[3]

-

-

Drug Application:

-

ZM241385 is dissolved in DMSO to create a stock solution and then diluted in the aCSF to the final desired concentration (e.g., 100-500 nM).[3]

-

The drug is applied to the slices via the perfusion system for a specified period before and during the OGD insult.

-

-

Electrophysiological Recording:

-

Record field excitatory postsynaptic potentials (fepsps) and the DC potential from the CA1 stratum radiatum using a glass microelectrode filled with aCSF.

-

Monitor for the occurrence of anoxic depolarization (AD), a rapid negative shift in the extracellular DC potential, which is a hallmark of severe ischemic injury.[3]

-

Assessment of Neuronal Viability with Propidium Iodide (PI) Staining

Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for identifying dead cells.

-

Staining Procedure:

-

Imaging and Quantification:

-

Visualize the PI fluorescence using a fluorescence microscope with appropriate excitation and emission filters (e.g., excitation ~535 nm, emission ~617 nm).

-

Capture images of the CA1 pyramidal cell layer.

-

Quantify the fluorescence intensity in a defined region of interest (ROI) using image analysis software (e.g., ImageJ).

-

Compare the fluorescence intensity between control, OGD-treated, and ZM241385-treated slices to assess the extent of neuronal death.[3]

-

Western Blotting for Glial Fibrillary Acidic Protein (GFAP)

Western blotting is used to quantify the expression levels of specific proteins, such as GFAP, an intermediate filament protein that is upregulated in activated astrocytes (a process known as astrogliosis) following brain injury.

-

Protein Extraction:

-

Homogenize hippocampal slices in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for GFAP (e.g., rabbit anti-GFAP).

-

Wash the membrane with TBST to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).

-

Wash the membrane again with TBST.

-

-

Detection and Quantification:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

-

Quantify the band intensity for GFAP and a loading control protein (e.g., β-actin or GAPDH) using densitometry software.

-

Normalize the GFAP band intensity to the loading control to determine the relative changes in GFAP expression between experimental groups.[3]

-

Signaling Pathways and Visualization

The neuroprotective effects of ZM241385 are mediated through the modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

A2A Receptor Signaling and the Effect of ZM241385

Under ischemic conditions, elevated extracellular adenosine activates the A2A receptor, leading to increased cAMP production and PKA activation. This can result in the potentiation of glutamate release, contributing to excitotoxicity. ZM241385 blocks this cascade at the receptor level.

Downstream Neuroprotective Mechanisms of ZM241385

By blocking the A2A receptor, ZM241385 influences downstream pathways implicated in neuronal survival and death, including the modulation of GSK-3β activity and the regulation of autophagy.

Experimental Workflow for Assessing Neuroprotection

This diagram outlines the typical experimental workflow for evaluating the neuroprotective effects of a compound like ZM241385 in an in vitro ischemia model.

Conclusion

ZM241385 is a valuable research tool for investigating the role of the adenosine A2A receptor in neuronal injury and neurodegeneration. The data presented in this guide strongly support its neuroprotective effects, which are primarily mediated through the blockade of A2A receptors, leading to the attenuation of excitotoxicity and the modulation of downstream signaling pathways involved in cell survival. The detailed experimental protocols and pathway visualizations provided herein are intended to facilitate further research into the therapeutic potential of ZM241385 and other A2A receptor antagonists for the treatment of neurological disorders.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 3. The adenosine A2A receptor antagonist ZM241385 enhances neuronal survival after oxygen-glucose deprivation in rat CA1 hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic and functional properties of [3H]ZM241385, a high affinity antagonist for adenosine A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The adenosine A2A receptor antagonist ZM241385 enhances neuronal survival after oxygen-glucose deprivation in rat CA1 hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

ZM241385-d7: A Technical Guide to its High Selectivity for the A2A Adenosine Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of ZM241385, a potent and highly selective antagonist for the A2A adenosine receptor. Due to the limited availability of public data for the deuterated analog ZM241385-d7, this document focuses on the extensive data available for the parent compound, ZM241385. It is a common practice in pharmacology that deuteration primarily influences pharmacokinetic properties rather than receptor binding affinity. Therefore, the data presented for ZM241385 is expected to be a very close surrogate for the selectivity profile of this compound.

Executive Summary

ZM241385 is a non-xanthine adenosine receptor antagonist that exhibits exceptional selectivity for the A2A receptor subtype over other adenosine receptors (A1, A2B, and A3). This high selectivity is crucial for its use as a pharmacological tool in research and as a potential therapeutic agent, as it minimizes off-target effects. This guide summarizes the quantitative data on its binding affinities and functional potencies, details the experimental protocols used for these determinations, and provides visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Selectivity Profile

The selectivity of ZM241385 is demonstrated by its significantly higher affinity for the A2A receptor compared to other adenosine receptor subtypes. The following tables summarize the binding affinity (Ki) and functional assay (pIC50 and pA2) values from various studies.

Table 1: Binding Affinity (Ki) of ZM241385 at Human Adenosine Receptors

| Receptor Subtype | Ki (nM) | Reference |

| A2A | 0.8 | [1][2] |

| A1 | 255 | [1] |

| A2B | 50 | [1] |

| A3 | >10,000 | [1] |

Table 2: Functional Antagonism (pIC50 and pA2) of ZM241385

| Receptor Subtype | Assay Type | Value | Species | Reference |

| A2A | [3H]-NECA displacement | pIC50 = 9.52 | Rat | [3][4] |

| A2A | Antagonism of 2-CADO | pA2 = 8.57 | Guinea-pig | [3] |

| A2A | Antagonism of CGS21680 | pA2 = 9.02 | Guinea-pig | [3][5][6] |

| A1 | [3H]-R-PIA displacement | pIC50 = 5.69 | Rat | [3] |

| A1 | Antagonism of 2-CADO | pA2 = 5.95 | Guinea-pig | [3] |

| A2B | Antagonism of adenosine | pA2 = 7.06 | Guinea-pig | [3] |

| A3 | [125I]-AB-MECA displacement | pIC50 = 3.82 | Rat | [3] |

Table 3: Fold Selectivity of ZM241385

| Comparison | Fold Selectivity | Reference |

| A1 over A2A | 318 | [2] |

| A2B over A2A | 62 | [2] |

| A3 over A2A | >1000 | [2] |

Experimental Protocols

The data presented above were primarily generated using radioligand binding assays and functional assays measuring cyclic AMP (cAMP) accumulation.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a ligand for a receptor. In these experiments, a radiolabeled ligand with known affinity for the receptor is competed with an unlabeled ligand (in this case, ZM241385).

Detailed Methodology:

-

Membrane Preparation:

-

Cells stably expressing the specific human adenosine receptor subtype (A1, A2A, A2B, or A3) are cultured and harvested.

-

The cells are homogenized in a buffer solution and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an assay buffer.

-

-

Binding Assay:

-

A constant concentration of a specific radioligand is incubated with the cell membranes. The choice of radioligand depends on the receptor subtype being studied (e.g., [3H]ZM241385 for A2A, [3H]R-PIA for A1, [125I]-AB-MECA for A3).

-

Increasing concentrations of the unlabeled competitor ligand (ZM241385) are added to the incubation mixture.

-

The mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60-120 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.

-

The filters are washed to remove any unbound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Functional Assays (cAMP Accumulation)

Functional assays measure the biological response of a cell to a ligand. For A2A and A2B receptors, which are Gs-coupled, activation leads to an increase in intracellular cyclic AMP (cAMP). Antagonists like ZM241385 are tested for their ability to block the agonist-induced increase in cAMP.

Detailed Methodology:

-

Cell Culture:

-

Cells expressing the adenosine receptor of interest are seeded in multi-well plates.

-

-

Assay Procedure:

-

The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., rolipram) to prevent the degradation of cAMP.

-

The cells are then incubated with a fixed concentration of an adenosine receptor agonist (e.g., NECA or CGS 21680) in the presence of varying concentrations of the antagonist (ZM241385).

-

The incubation is carried out for a specific time at 37°C.

-

-

cAMP Measurement:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).

-

-

Data Analysis:

-

The concentration of the antagonist that produces a 50% inhibition of the agonist-induced cAMP production (IC50) is calculated.

-

The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, can also be determined from these experiments.

-

Visualizations

Signaling Pathway

References

- 1. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Radioligand binding to adenosine receptors and adenosine uptake sites in different brain regions of normal and narcoleptic dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of [3H]ZM 241385 binding in wild-type and adenosine A2A receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

ZM241385-d7: A Technical Guide for Investigating GPCR Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of ZM241385 and its deuterated analog, ZM241385-d7, as indispensable tools for the study of G-protein coupled receptor (GPCR) signaling, with a primary focus on the adenosine A2A receptor. This document provides a comprehensive overview of its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Introduction: The Role of ZM241385 in GPCR Research

ZM241385, with the chemical name 4-(2-[7-amino-2-(2-furyl)[1][2][3]triazolo[2,3-a][1][4][5]triazin-5-ylamino]ethyl)phenol, is a potent and highly selective non-xanthine antagonist of the adenosine A2A receptor.[2][4][5] Its high affinity and selectivity make it an invaluable pharmacological tool for differentiating A2A receptor-mediated responses from those of other adenosine receptor subtypes (A1, A2B, and A3).[4][5] The deuterated form, this compound, serves as a critical internal standard in mass spectrometry-based ligand binding assays, ensuring accurate quantification. This guide will delve into the practical applications of both compounds in elucidating GPCR signaling pathways.

Mechanism of Action: Targeting the Adenosine A2A Receptor

The adenosine A2A receptor is a Class A GPCR that, upon activation by its endogenous ligand adenosine, couples to the Gs alpha subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The cAMP signaling pathway is a ubiquitous second messenger system that regulates a vast array of cellular functions.

ZM241385 acts as a competitive antagonist at the A2A receptor, binding to the same orthosteric site as adenosine but failing to induce the conformational change necessary for G-protein activation. By blocking the binding of adenosine, ZM241385 effectively inhibits the downstream production of cAMP.

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of ZM241385 for various adenosine receptor subtypes. This data highlights its high selectivity for the A2A receptor.

Table 1: Binding Affinity of ZM241385 at Human Adenosine Receptors

| Receptor Subtype | Ligand | Assay Type | Preparation | Ki (nM) | pKi | Reference |

| A2A | [3H]ZM241385 | Radioligand Binding | HEK293 cell membranes | 0.8 | 9.1 | [3] |

| A1 | [3H]DPCPX | Radioligand Binding | CHO cell membranes | 254 | 6.6 | [2] |

| A2B | [3H]DPCPX | Radioligand Binding | CHO cell membranes | 50 | 7.3 | [2] |

| A3 | [125I]AB-MECA | Radioligand Binding | HEK293 cell membranes | >1000 | <6.0 | [2] |

Table 2: Functional Potency of ZM241385

| Receptor Subtype | Assay Type | Agonist | Preparation | IC50 (nM) | pA2 | Reference |

| A2A | cAMP Assay | NECA | CHO cells | 42 | - | [3] |

| A2A | Vasodilation Assay | CGS21680 | Guinea-pig heart | - | 9.02 | [4] |

| A1 | Bradycardia Assay | 2-CADO | Guinea-pig atria | - | 5.95 | [4] |

| A2B | Relaxation Assay | Adenosine | Guinea-pig aorta | - | 7.06 | [4] |

| A3 | - | AB-MECA | CHO cells | - | - | [4] |

Experimental Protocols

Detailed methodologies for key experiments utilizing ZM241385 are provided below.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the A2A receptor using [3H]ZM241385.

Materials:

-

HEK293 cells stably expressing the human A2A receptor

-

[3H]ZM241385 (specific activity ~80 Ci/mmol)

-

Unlabeled ZM241385 (for non-specific binding determination)

-

Test compounds

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hA2AR cells to confluency.

-

Harvest cells and homogenize in ice-cold binding buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet with fresh binding buffer and resuspend to a final protein concentration of 0.1-0.5 mg/mL.

-

-

Assay Setup:

-

In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL of membrane suspension, 50 µL of [3H]ZM241385 (final concentration ~1 nM), and 50 µL of binding buffer.

-

Non-specific Binding: 50 µL of membrane suspension, 50 µL of [3H]ZM241385, and 50 µL of unlabeled ZM241385 (final concentration ~10 µM).

-

Competition Binding: 50 µL of membrane suspension, 50 µL of [3H]ZM241385, and 50 µL of test compound at various concentrations.

-

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters pre-soaked in binding buffer using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection:

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Immunoassay

This protocol describes a competitive immunoassay to measure the effect of ZM241385 on agonist-induced cAMP production.

References

- 1. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists [mdpi.com]

- 3. ZM-241385 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

ZM241385: A Technical Guide to a Seminal Adenosine A₂ₐ Receptor Antagonist

An In-depth Review of the History, Pharmacological Profile, and Research Applications of 4-(2-[7-amino-2-(2-furyl)[1][2][[“]]triazolo[2,3-a][1][4][5]triazin-5-ylamino]ethyl)phenol

Introduction

ZM241385 is a potent and highly selective, non-xanthine antagonist of the adenosine A₂ₐ receptor. Since its development, it has become an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the A₂ₐ receptor in a multitude of biological systems. This technical guide provides a comprehensive overview of the history, development, and detailed pharmacological profile of ZM241385, intended for researchers, scientists, and professionals in the field of drug development.

History and Development

ZM241385, with the chemical name 4-(2-[7-amino-2-(2-furyl)[1][2][[“]]triazolo[2,3-a][1][4][5]triazin-5-ylamino]ethyl)phenol, was first reported by Zeneca Pharmaceuticals (now AstraZeneca) in the mid-1990s.[6][7] It emerged from a research program aimed at discovering non-xanthine adenosine receptor antagonists with improved selectivity and potency over existing compounds.[7][8] The landmark 1995 paper by Poucher et al. in the British Journal of Pharmacology detailed its in vitro pharmacological characterization, establishing it as the most selective A₂ₐ receptor antagonist described at the time.[7][8] This high selectivity and potency have since positioned ZM241385 as a gold-standard research compound for investigating A₂ₐ receptor function.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 4-(2-[7-Amino-2-(2-furyl)[1][2][[“]]triazolo[2,3-a][1][4][5]triazin-5-ylamino]ethyl)phenol | [[“]] |

| Synonym(s) | Adenosine A2A Receptor Antagonist I | [1] |

| CAS Number | 139180-30-6 | [1][9] |

| Molecular Formula | C₁₆H₁₅N₇O₂ | [1][9] |

| Molecular Weight | 337.34 g/mol | [1][9] |

| Appearance | White powder | [1][9] |

| Solubility | DMSO: 15 mg/mL | [1][9] |

Pharmacological Profile

ZM241385 is characterized by its high affinity and exceptional selectivity for the adenosine A₂ₐ receptor. Its pharmacological activity has been extensively studied across various in vitro and in vivo models.

Binding Affinities and Potency

The following tables summarize the quantitative data for ZM241385's interaction with adenosine receptor subtypes.

Table 1: Radioligand Displacement Assays

| Receptor Subtype | Preparation | Radioligand | pIC₅₀ | Kᵢ (nM) | Reference |

| A₂ₐ | Rat Pheochromocytoma (PC12) Cell Membranes | [³H]-NECA | 9.52 | 0.8 (human) | [1][7][8] |

| A₁ | Rat Cerebral Cortex Membranes | [³H]-R-PIA | 5.69 | 255 (human) | [1][7][8] |

| A₂ₑ | - | - | - | 50 (human) | [1] |

| A₃ | Cloned Rat A₃ Receptors (CHO Cells) | [¹²⁵I]-AB-MECA | 3.82 | >10,000 (human) | [1][7][8] |

Table 2: Functional Antagonism

| Receptor Subtype & Tissue | Agonist | Measured Response | pA₂ | Reference |

| A₂ₐ (Guinea-pig Langendorff heart) | CGS21680 | Vasodilation | 9.02 | [[“]][7][8] |

| A₂ₐ (Guinea-pig Langendorff heart) | 2-CADO | Vasodilation | 8.57 | [7][8] |

| A₂ₑ (Guinea-pig aorta) | Adenosine | Relaxation | 7.06 | [7][8] |

| A₁ (Guinea-pig atria) | 2-CADO | Bradycardia | 5.95 | [7][8] |

Experimental Protocols

The characterization of ZM241385 has relied on several key experimental methodologies.

Radioligand Binding Assays

These assays are fundamental to determining the affinity of a compound for its receptor.

Objective: To determine the inhibitory constant (Kᵢ) of ZM241385 for adenosine receptor subtypes.

General Protocol:

-

Membrane Preparation: Tissues or cells expressing the target receptor (e.g., rat striatum for A₂ₐ, rat cerebral cortex for A₁) are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The pellet is washed and resuspended to a specific protein concentration.

-

Incubation: A constant concentration of a specific radioligand (e.g., [³H]-ZM241385 or another suitable ligand) is incubated with the membrane preparation in the presence of increasing concentrations of ZM241385.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of ZM241385 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Isolated Langendorff Heart Preparation

This ex vivo model is used to assess the functional effects of compounds on coronary vasodilation.

Objective: To determine the functional antagonist potency (pA₂) of ZM241385 at A₂ₐ receptors.

Protocol:

-

Heart Isolation: A guinea pig is euthanized, and the heart is rapidly excised and mounted on a Langendorff apparatus.

-

Perfusion: The heart is retrogradely perfused through the aorta with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

-

Agonist-Induced Vasodilation: A selective A₂ₐ receptor agonist (e.g., CGS21680) is administered to induce coronary vasodilation, which is measured as an increase in coronary flow rate.

-

Antagonism: The experiment is repeated in the presence of increasing concentrations of ZM241385.

-

Data Analysis: The pA₂ value, a measure of antagonist potency, is calculated from the rightward shift in the agonist concentration-response curve caused by ZM241385.

Oxygen-Glucose Deprivation (OGD) in Hippocampal Slices

This in vitro model of ischemia is used to evaluate the neuroprotective potential of compounds.

Objective: To assess the effect of ZM241385 on neuronal survival and function following an ischemic insult.

Protocol:

-

Slice Preparation: Rat hippocampi are dissected and sliced into thin sections (e.g., 400 µm) using a tissue chopper.

-

Incubation: Slices are maintained in an interface chamber continuously perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.

-